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molecular formula C12H8ClF3N2 B8341602 3-Chloro-4-methyl-6-(3-trifluoromethyl-phenyl)-pyridazine

3-Chloro-4-methyl-6-(3-trifluoromethyl-phenyl)-pyridazine

Cat. No. B8341602
M. Wt: 272.65 g/mol
InChI Key: SDVDPJFSZVFNGF-UHFFFAOYSA-N
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Patent
US04623376

Procedure details

To 3-chloro-4-methyl-6-(α,α,α-trifluoro-m-tolyl)pyridazine(7 g) is added 10% palladium on carbon catalyst (0.7 g) and 300 mL of MeOH containing 30 mL of concentrated NH4OH. The mixture is shaken with H2 until the uptake of H2 ceases. The mixture is filtered to remove catalyst and concentrated in vacuo and then diluted with CH2Cl2 /H2O. The organic phase is washed with water and dried over MgSO4 to yield a solid which, on recrystallization from Et2O, gives 4.8 g (78%) of an off-white solid with a melting point of 114°-116° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:10]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:13][CH:14]=2)=[CH:6][C:7]=1[CH3:8].[NH4+].[OH-]>[Pd].CO>[CH3:8][C:7]1[CH:6]=[C:5]([C:9]2[CH:10]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:12]=[CH:13][CH:14]=2)[N:4]=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)C=1C=C(C=CC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken with H2 until the uptake of H2 ceases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 /H2O
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
on recrystallization from Et2O

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(N=NC1)C=1C=C(C=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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